molecular formula C12H12OS B8713042 3-(Benzylthio)-2-methylfuran CAS No. 61720-54-5

3-(Benzylthio)-2-methylfuran

Cat. No.: B8713042
CAS No.: 61720-54-5
M. Wt: 204.29 g/mol
InChI Key: SIOJLMQQLOQCQI-UHFFFAOYSA-N
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Description

3-(Benzylthio)-2-methylfuran is an organic compound characterized by a furan ring substituted with a benzylsulfanyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylthio)-2-methylfuran typically involves the reaction of 2-methylfuran with benzylthiol in the presence of a suitable catalyst. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-sulfur bond under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzylthio)-2-methylfuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Halogenated or nitro-substituted furans.

Scientific Research Applications

3-(Benzylthio)-2-methylfuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzylthio)-2-methylfuran involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the furan ring can participate in electron transfer reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

    2-(Benzylsulfanyl)furan: Similar structure but lacks the methyl group on the furan ring.

    3-(Benzylsulfanyl)thiophene: Contains a thiophene ring instead of a furan ring.

    3-(Phenylsulfanyl)-2-methylfuran: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness: 3-(Benzylthio)-2-methylfuran is unique due to the presence of both the benzylsulfanyl and methyl groups on the furan ring, which can influence its chemical reactivity and biological activity. This combination of functional groups provides distinct properties that can be leveraged in various applications .

Properties

CAS No.

61720-54-5

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

3-benzylsulfanyl-2-methylfuran

InChI

InChI=1S/C12H12OS/c1-10-12(7-8-13-10)14-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

SIOJLMQQLOQCQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)SCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 25 ml round bottom flask equpped with magnetic stirrer, thermometer, reflux condenser and heating mantle is placed a solution containing 0.27 g (0.005 moles) of sodium methoxide in 3 ml of absolute methanol. With stirring and while maintaining the temperature at 25° C-30° C, 0.57 g (0.005 moles) of 2-methyl-3-furan thiol in 3 ml absolute methanol is added. The reaction mass is stirred for a period of 10 minutes. 0.86 g of benzyl bromide dissolved in 2 ml absolute methanol is then added to the reaction mass with stirring at 25° C. The reaction mass is heated to reflux (50° C-60° C) and maintained at this temperature with stirring for a period of 4 hours. The reaction mass is then allowed to cool down to room temperature and is admixed with 10 ml of water with stirring. The reaction mass is neutralized to a pH of 5-6 with one drop of 10% hydrochloric acid and 5 ml hexane is added with stirring. The mass is then transferred to a separatory funnel and the organic and aqueous phases are separated. The aqueous phase is diluted with 5 ml water and extracted with 7 ml of n-hexne. The hexane extracts are combined, washed with 5 ml saturated sodium chloride, dried over anhydrous sodium sulfate, and gravity filtered. The resulting solution is then concentrated to an amber oil using rotary evaporation under a water aspirator vacuum. NMR, IR and Mass Spectral analyses confirm that the major product isolated by GLC trapping has the structure: ##STR32##
Name
sodium methoxide
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.86 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Into a 25 ml round bottom flask equipped with magnetic stirrer, thermometer, reflux condenser and heating mantle is placed a solution containing 0.27 g (0.005 moles) of sodium methoxide in 3 ml of absolute methanol. With stirring and while maintaining the temperature at 25° - 30° C, 0.57 g (0.005 moles) of 2-methyl-3-furan thiol in 3 ml absolute methanol is added. The reaction mass is stirred for a period of 10 minutes. 0.86 g of benzyl bromide dissolved in 2 ml absolute methanol is then added to the reaction mass with stirring at 25° C. The reaction mass is heated to reflux (50° - 60° C) and maintained at this temperature with stirring for a period of 4 hours. The reaction mass is then allowed to cool down to room temperature and is admixed with 10 ml of water with stirring. The reaction mass is neutralized to a pH of 5 - 6 with one drop of 10% hydrochloric acid and 5 ml hexane is added with stirring. The mass is then transferred to a separatory funnel and the organic and aqueous phases are separated. The aqueous phase is diluted with 5 ml water and extracted with 7 ml of n-hexane. The hexane extracts are combined, washed with 5 ml saturated sodium chloride, dried over anhydrous sodium sulfate, and gravity filtered. The resulting solution is then concentrated to an amber oil using rotary evaporation under a water aspirator vacuum. NMR, IR and Mass Spectral analyses confirm that the major product isolated by GLC trapping has the structure: ##SPC23##
Name
sodium methoxide
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.86 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

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